molecular formula C18H13F4N7S B10956905 13-(difluoromethyl)-4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

13-(difluoromethyl)-4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10956905
M. Wt: 435.4 g/mol
InChI Key: KQDZLKHVUDOSPH-UHFFFAOYSA-N
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Description

This complex compound is a fascinating member of the tetracyclic heterocyclic family. Its intricate structure combines multiple rings and heteroatoms, making it an intriguing subject for scientific exploration. Let’s break down its name to understand its composition:

    13-(difluoromethyl): Indicates the presence of a difluoromethyl group at position 13.

    4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]: Describes a pyrazole ring with a difluoromethyl and a methyl group attached.

    11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: This mouthful represents the fused tetracyclic system, including sulfur (thia) and nitrogen (pentazatetracyclo) atoms.

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound may not be widely documented, researchers have explored various strategies involving cyclization reactions, functional group transformations, and heterocyclic syntheses. These methods often require careful control of reaction conditions and reagents.

Industrial Production:: Unfortunately, industrial-scale production methods remain elusive due to the compound’s complexity. advancements in synthetic chemistry may pave the way for scalable processes in the future.

Chemical Reactions Analysis

Reactivity:: The compound likely undergoes diverse chemical reactions, including:

    Oxidation: Oxidative processes can modify its functional groups.

    Reduction: Reduction reactions may alter its reactivity.

    Substitution: Substituents can be replaced by other groups.

Common Reagents and Conditions::

    Fluorinating Agents: Given the presence of fluorine, reagents like hydrogen fluoride (HF) or fluorine gas (F₂) could play a role.

    Strong Bases: For deprotonation or cyclization steps.

    Transition Metal Catalysts: These may facilitate complex transformations.

Major Products:: The specific products depend on reaction conditions, but potential outcomes include modified derivatives or ring-opened forms.

Scientific Research Applications

Chemistry::

    Catalysis: Investigate its potential as a catalyst or ligand.

    Materials Science: Explore its use in designing novel materials.

Biology and Medicine::

    Drug Discovery: Assess its pharmacological properties.

    Bioconjugation: Utilize it for targeted drug delivery.

    Molecular Imaging: Investigate its fluorescence properties.

Industry::

    Fine Chemicals: Consider its applications in specialty chemicals.

    Agrochemicals: Evaluate its pesticidal or herbicidal properties.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While no direct analogs exist, we can compare it to related heterocyclic compounds, emphasizing its unique features.

Properties

Molecular Formula

C18H13F4N7S

Molecular Weight

435.4 g/mol

IUPAC Name

13-(difluoromethyl)-4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C18H13F4N7S/c1-7-3-9(15(19)20)24-18-12(7)13-14(30-18)17-25-11(27-29(17)6-23-13)5-28-8(2)4-10(26-28)16(21)22/h3-4,6,15-16H,5H2,1-2H3

InChI Key

KQDZLKHVUDOSPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)CN5C(=CC(=N5)C(F)F)C)C(F)F

Origin of Product

United States

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